N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Azoles Incorporating Sulfonamide Moiety as Anticonvulsant Agents : A study highlighted the synthesis of derivatives with a sulfonamide thiazole moiety for anticonvulsant activity evaluation. Among the synthesized compounds, one demonstrated significant anticonvulsive effects and offered 100% protection against convulsions in a picrotoxin-induced convulsion model A. A. Farag et al., 2012.
Antimalarial and Antiviral Research
Investigation of Antimalarial Sulfonamides as COVID-19 Drug : Reactivity studies of N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with antimalarial activity. These compounds were also examined for their potential against COVID-19, showing promising in vitro activity and characterizing their ADMET properties Asmaa M. Fahim et al., 2021.
Molecular Docking and Computational Studies
Structure-Activity Relationships of PI3K/mTOR Inhibitors : Research focused on derivatives as inhibitors of PI3Kα and mTOR, identifying compounds with improved metabolic stability and reduced deacetylation, thus enhancing their therapeutic potential Markian M Stec et al., 2011.
Novel Applications in Material Science
Photoresponsive Molecular Imprinted Hydrogels : A study developed a water-soluble azobenzene-containing monomer for creating a photoresponsive hydrogel. This material, targeted for the photoregulated release and uptake of pharmaceuticals like paracetamol in aqueous media, showcases the versatility of such compounds in material science applications C. Gong et al., 2008.
Antioxidant and Anti-inflammatory Activity
Novel Antioxidant and Anti-inflammatory Compounds : Research synthesizing and evaluating a series of derivatives for their antioxidant and anti-inflammatory activity highlights the potential of these compounds in addressing oxidative stress and inflammation Satish Koppireddi et al., 2013.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to exhibit their effects through various mechanisms depending on the biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biochemical pathways, again depending on the specific biological activity .
Pharmacokinetics
An admet calculation for similar compounds showed a favorable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S3/c1-26-12-6-8-13(9-7-12)29(24,25)11-17(23)22-19-21-15(10-27-19)18-20-14-4-2-3-5-16(14)28-18/h2-10H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKWJTFLRIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide |
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